4-Ethynyl-2-fluoro-5-methylpyridine
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Overview
Description
4-Ethynyl-2-fluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C8H6FN. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both ethynyl and fluoro substituents on the pyridine ring. These substituents confer distinct electronic characteristics, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluoro-5-methylpyridine typically involves multi-step organic reactions. One common method includes the use of fluorinated intermediates and ethynylation reactions. For instance, starting from 2-fluoro-5-methylpyridine, an ethynyl group can be introduced using ethynylation reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions and the use of advanced fluorinating agents are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-Ethynyl-2-fluoro-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-fluoro-5-methylpyridine is influenced by its electronic properties. The fluoro substituent exerts an electron-withdrawing effect, which can modulate the reactivity of the pyridine ring. This modulation affects the compound’s interaction with molecular targets, such as enzymes or receptors, and influences its biological activity .
Comparison with Similar Compounds
2-Fluoro-5-methylpyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynylpyridine: Lacks the fluoro substituent, affecting its electronic properties.
2,4-Difluoropyridine: Contains an additional fluoro group, leading to distinct chemical behavior.
Uniqueness: 4-Ethynyl-2-fluoro-5-methylpyridine is unique due to the combination of ethynyl and fluoro substituents, which confer specific electronic and steric effects. These effects make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H6FN |
---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
4-ethynyl-2-fluoro-5-methylpyridine |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-8(9)10-5-6(7)2/h1,4-5H,2H3 |
InChI Key |
JJUFHELSWWPBGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C#C)F |
Origin of Product |
United States |
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